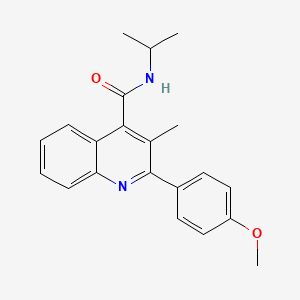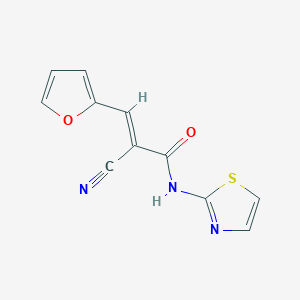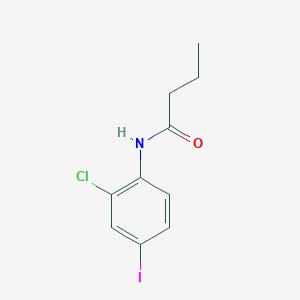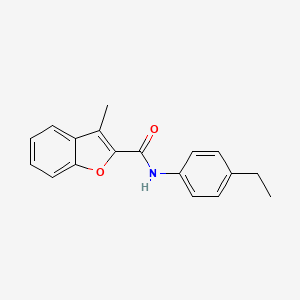
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide, also known as GW-501516, is a synthetic drug that is classified as a selective androgen receptor modulator (SARM). It is a non-steroidal compound that was originally developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance athletic performance, it has become popular among athletes and bodybuilders as a performance-enhancing drug.
Mecanismo De Acción
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in the regulation of metabolism and energy homeostasis. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake. This results in an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in muscle endurance and strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is its ability to selectively activate PPARδ without affecting other PPAR isoforms. This allows for the study of specific metabolic pathways and their regulation. However, one limitation is the potential for off-target effects, which can lead to unintended consequences and affect the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a performance-enhancing drug. However, the use of this compound in sports is currently banned by the World Anti-Doping Agency (WADA), and further research is needed to determine its long-term effects on athletes. Finally, there is a need for further research into the mechanism of action of this compound and its effects on specific metabolic pathways.
Métodos De Síntesis
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide involves a multistep process that begins with the reaction of 4-methoxybenzaldehyde with isopropylamine to form N-isopropyl-4-methoxybenzylamine. This intermediate is then reacted with methyl-3-methyl-4-oxo-2-quinolinecarboxylate to form this compound. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the expression of genes involved in fatty acid oxidation. In addition, this compound has been investigated for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)22-21(24)19-14(3)20(15-9-11-16(25-4)12-10-15)23-18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNGBRKSLBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)








![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
